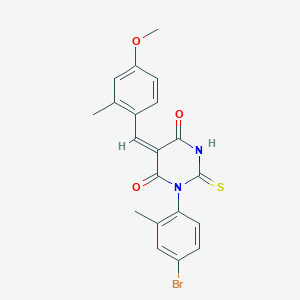
N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide, also known as QBS, is a synthetic compound that has been widely used in scientific research due to its potential as a kinase inhibitor. QBS has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study in the field of drug discovery.
作用機序
The mechanism of action of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide involves its ability to bind to the ATP-binding site of kinases, thereby preventing their activity. This inhibition of kinase activity can lead to a variety of downstream effects, including the regulation of cell growth and differentiation, as well as the induction of apoptosis. The specific mechanism of action of this compound varies depending on the kinase being targeted, and further research is needed to fully understand its effects.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the regulation of cell growth and differentiation, as well as the induction of apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory disorders. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
実験室実験の利点と制限
One advantage of using N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide in lab experiments is its ability to selectively inhibit kinases, making it a valuable tool for the study of kinase signaling pathways. Additionally, this compound has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide and its potential as a therapeutic agent. One area of research is the development of more potent and selective kinase inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a treatment for a variety of diseases, including cancer and inflammatory disorders. Finally, the development of new methods for the synthesis and administration of this compound may also be an area of future research.
合成法
The synthesis of N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide involves a multi-step process that begins with the reaction of 3-methyl-4-oxo-3,4-dihydroquinazoline with butanesulfonyl chloride. This reaction produces the intermediate compound, which is then treated with sodium hydroxide to yield this compound. The synthesis of this compound has been extensively studied, and several variations of the method have been developed to optimize the yield and purity of the compound.
科学的研究の応用
N-(3-methyl-4-oxo-3,4-dihydro-6-quinazolinyl)-1-butanesulfonamide has been used in a variety of scientific research applications, including the study of kinase inhibitors and their potential as therapeutic agents. Kinases are enzymes that play a critical role in cell signaling and regulation, and aberrant kinase activity has been implicated in a variety of diseases, including cancer and inflammatory disorders. This compound has been shown to inhibit several kinases, including JAK2, FLT3, and Aurora A, making it a promising candidate for further study in the development of kinase inhibitors.
特性
IUPAC Name |
N-(3-methyl-4-oxoquinazolin-6-yl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-3-4-7-20(18,19)15-10-5-6-12-11(8-10)13(17)16(2)9-14-12/h5-6,8-9,15H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWVIKUWKCPSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC2=C(C=C1)N=CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenyl)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5169316.png)
![1-(3,4-dimethylphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169325.png)

![N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5169345.png)
![N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5169351.png)


![1,1'-[1,5-pentanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5169369.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5169375.png)
![3-benzyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5169381.png)
![5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline](/img/structure/B5169382.png)
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5169398.png)

![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5169409.png)
